Differentiation from 3-Phenoxy-4-pyridinamine: PLA2 Assay Activity in EP0405487A1
In the EP0405487A1 patent, the closest comparator 3-phenoxy-4-pyridinamine hydrochloride demonstrated -79% and -95% difference in edema versus control in the Phospholipase A2-induced Paw Edema (PIPE) assay at 0.1 M and 0.01 M, respectively [1]. The compound 3-(4-methoxyphenoxy)-4-nitropyridine-1-oxide, another comparator with a 4-substituted phenoxy ring, showed -43% inhibition in the same PIPE assay at 0.1 M [1]. These data establish a benchmark for the class, indicating that a 4-substituted phenoxy group significantly modulates activity. 2-(4-Ethoxyphenoxy)pyridin-4-amine is a closely related analog with the potential for a distinct activity profile due to its unique 2-substituted pyridine orientation and para-ethoxy group.
| Evidence Dimension | Phospholipase A2-induced Paw Edema (PIPE) inhibition |
|---|---|
| Target Compound Data | Quantitative data not available in the public domain for this specific compound |
| Comparator Or Baseline | 3-phenoxy-4-pyridinamine hydrochloride: -79% at 0.1 M, -95% at 0.01 M; 3-(4-methoxyphenoxy)-4-nitropyridine-1-oxide: -43% at 0.1 M |
| Quantified Difference | N/A due to missing target data; class-level inference predicts significant divergence based on substitution pattern changes |
| Conditions | PIPE assay measuring phospholipase A2 activity modulation, as described in EP0405487A1 |
Why This Matters
This demonstrates that minor structural changes within the phenoxypyridinamine class lead to large, quantifiable differences in bioactivity, making strict structural fidelity essential for any project replicating or building upon this patent's SAR.
- [1] EP0405487A1 - Phenoxypyridinamines and related compounds, a process for their preparation and their use as medicaments. European Patent Office, 1990. View Source
